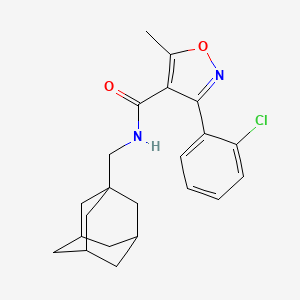
N-(1-adamantylmethyl)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide
Vue d'ensemble
Description
N-(1-adamantylmethyl)-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide, commonly known as ACPD, is a synthetic compound that has been widely used in scientific research for its pharmacological properties. ACPD belongs to the class of isoxazole derivatives and is a potent agonist of metabotropic glutamate receptors.
Mécanisme D'action
ACPD is a potent agonist of metabotropic glutamate receptors, which are G protein-coupled receptors that modulate synaptic transmission and plasticity. ACPD binds to the extracellular domain of metabotropic glutamate receptors and activates a signaling cascade that leads to the modulation of ion channels and intracellular messengers. The activation of metabotropic glutamate receptors by ACPD results in the modulation of synaptic transmission, plasticity, and neuronal excitability.
Biochemical and Physiological Effects:
ACPD has been shown to have a wide range of biochemical and physiological effects. ACPD modulates the release of neurotransmitters such as glutamate, GABA, and dopamine. ACPD also modulates the activity of ion channels such as calcium channels, potassium channels, and NMDA receptors. ACPD has been shown to have neuroprotective effects in animal models of neurological disorders. ACPD also modulates synaptic plasticity and learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
ACPD has several advantages as a pharmacological tool for scientific research. ACPD is a potent and selective agonist of metabotropic glutamate receptors, which allows for the specific modulation of these receptors. ACPD is also stable and can be stored for long periods of time. However, ACPD has some limitations as a pharmacological tool. ACPD has a short half-life in vivo, which limits its use in animal studies. ACPD can also have off-target effects on other receptors and ion channels, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on ACPD. One direction is to investigate the role of metabotropic glutamate receptors in neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease. Another direction is to develop more potent and selective agonists of metabotropic glutamate receptors that can be used in animal studies. Another direction is to investigate the signaling pathways that are activated by metabotropic glutamate receptors and their downstream effects on neuronal function and behavior.
Conclusion:
In conclusion, ACPD is a synthetic compound that has been widely used in scientific research for its pharmacological properties. ACPD is a potent agonist of metabotropic glutamate receptors and is used to investigate the role of these receptors in various physiological and pathological processes. ACPD has several advantages and limitations as a pharmacological tool, and there are several future directions for research on ACPD.
Applications De Recherche Scientifique
ACPD is widely used in scientific research as a pharmacological tool to investigate the role of metabotropic glutamate receptors in various physiological and pathological processes. ACPD is used to study the effects of metabotropic glutamate receptors on synaptic transmission, plasticity, learning, and memory. ACPD is also used to investigate the role of metabotropic glutamate receptors in neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease.
Propriétés
IUPAC Name |
N-(1-adamantylmethyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O2/c1-13-19(20(25-27-13)17-4-2-3-5-18(17)23)21(26)24-12-22-9-14-6-15(10-22)8-16(7-14)11-22/h2-5,14-16H,6-12H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQDBMDQIJLQQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-(2-iodophenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B4085256.png)
![2-(dimethylamino)-2-(3-fluorophenyl)-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]acetamide](/img/structure/B4085262.png)
![3,4-dichloro-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B4085266.png)

![N-[(3-methyl-3-oxetanyl)methyl]-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4085295.png)
![N-[1-(1-adamantyl)ethyl]-4-(2-pyridinyl)-1-piperazinecarbothioamide](/img/structure/B4085301.png)
![methyl 2-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydro-3-isoquinolinecarboxylate](/img/structure/B4085310.png)
![5-(2-furyl)-N-(2-thienylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4085335.png)
![3-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]-1-propanol](/img/structure/B4085343.png)
![8-(4-hydroxy-3,5-dimethoxyphenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B4085354.png)
![N,N'-[tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(methylene)]bis(4-methyl-1-piperazinecarboxamide)](/img/structure/B4085357.png)
![2,2-dimethyl-5-(4-morpholinyl)-9-phenyl-1,4-dihydro-2H-pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-8(9H)-one](/img/structure/B4085359.png)
![N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-5,6,6a,7,12,12a-hexahydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B4085361.png)